3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a useful research compound. Its molecular formula is C15H14FN3O2S and its molecular weight is 319.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
The compound acts as an inhibitor of DNA topoisomerase I . It binds to the topoisomerase I-DNA complex and prevents the relegation of the DNA strands, leading to DNA damage and apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the induction of DNA damage and apoptosis . By inhibiting DNA topoisomerase I, the compound causes DNA damage that the cell cannot repair. This leads to the activation of the DNA damage response pathway and ultimately to apoptosis, or programmed cell death .
Biologische Aktivität
3-Fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a synthetic compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄FN₃O₂S
- Molecular Weight : 319.35 g/mol
- CAS Number : 1797570-76-3
Research indicates that this compound functions primarily as an inhibitor of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to apoptosis in cancer cells. The mechanism involves:
- Binding to the enzyme : The compound stabilizes the topoisomerase-DNA complex.
- Induction of DNA breaks : This stabilization prevents the normal re-ligation of DNA strands, resulting in double-strand breaks.
- Activation of apoptotic pathways : The resultant DNA damage triggers cellular stress responses that activate apoptotic pathways.
Antitumor Activity
Several studies have demonstrated the antitumor efficacy of this compound:
-
In Vitro Studies :
- The compound has shown significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer).
- IC50 values for HepG2 cells were reported at approximately 6.92 µM, indicating potent activity compared to standard chemotherapeutics like Sunitinib .
- Mechanistic Insights :
Antimicrobial Activity
Emerging data suggest that this compound may also exhibit antimicrobial properties. Preliminary screening has indicated moderate antimicrobial activity against various bacterial strains; however, further studies are needed to elucidate these effects fully .
Case Studies
-
Case Study on Cancer Treatment :
- In a recent study involving HepG2 cells treated with varying concentrations of the compound over 72 hours, researchers observed a concentration-dependent increase in apoptosis markers such as caspase activation and mitochondrial dysfunction . This supports its potential as a therapeutic agent in liver cancer treatment.
- Antimicrobial Screening :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄FN₃O₂S |
Molecular Weight | 319.35 g/mol |
CAS Number | 1797570-76-3 |
IC50 (HepG2) | 6.92 µM |
Mechanism | Topoisomerase I inhibitor |
Apoptosis Induction | Yes |
Antimicrobial Activity | Moderate |
Eigenschaften
IUPAC Name |
3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c1-8-4-5-9(7-10(8)16)13(20)19-15-18-11-3-2-6-17-14(21)12(11)22-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUFHOMVQHEKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.